![molecular formula C20H11F6NO B2426779 [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone CAS No. 860648-91-5](/img/structure/B2426779.png)

[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

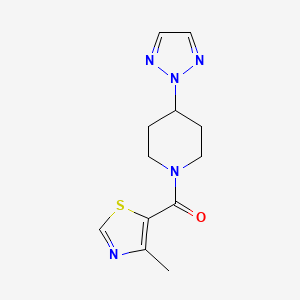

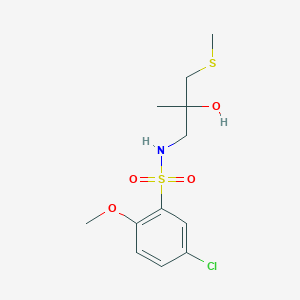

The compound contains two phenyl rings (benzene rings) each substituted with a trifluoromethyl group (-CF3), and a pyridine ring. The trifluoromethyl group is a common substituent in organic chemistry and is known for its ability to greatly influence the properties of the molecules it’s part of .

Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which means it pulls electron density away from the rest of the molecule. This can have significant effects on the reactivity and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to influence properties such as boiling point, melting point, and solubility .Scientific Research Applications

- Researchers have synthesized and characterized diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups. These compounds exhibit high thermal stability and suitable frontier-energy levels, making them excellent host materials for blue OLEDs .

- The compound has been utilized in efficient biocatalytic synthesis. For instance, it plays a role in the synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]glycidol, which has applications in pharmaceutical and agrochemical industries .

- Trifluoromethyl-substituted pyridine derivatives, including this compound, exhibit higher fungicidal activity compared to chlorine and other derivatives. This property makes them valuable in crop protection and agricultural applications .

- Research has explored the analgesic potential of 4-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. While not directly related to the compound you mentioned, it highlights the broader applications of trifluoromethyl-substituted phenyl compounds in drug discovery .

- Although less common, the [3-(trifluoromethyl)phenyl]diazirinyl ring has been used as a photophore in biomolecular studies. Researchers have developed post-functional synthesis methods to address its complexity, expanding its applications in this field .

Organic Light-Emitting Diodes (OLEDs)

Biocatalysis

Fungicidal Activity

Analgesic Potential

Photophore Synthesis for Biomolecular Studies

Safety and Hazards

Future Directions

The study of trifluoromethylated compounds is an active area of research in organic chemistry, due to the unique properties imparted by the trifluoromethyl group . Future research could involve exploring new synthetic methods for trifluoromethylated compounds, studying their reactivity, or investigating their potential uses in fields such as medicinal chemistry.

properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F6NO/c21-19(22,23)15-5-1-3-12(9-15)17-8-7-14(11-27-17)18(28)13-4-2-6-16(10-13)20(24,25)26/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUSTZBJDRGDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate](/img/structure/B2426696.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2426698.png)

![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2426705.png)

![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2426715.png)